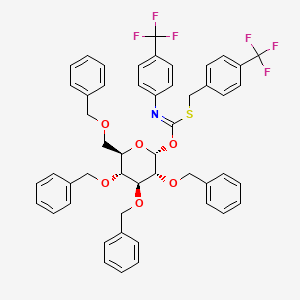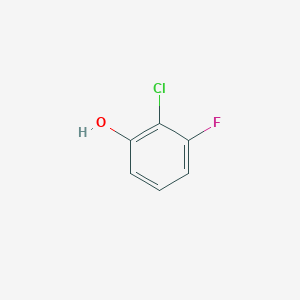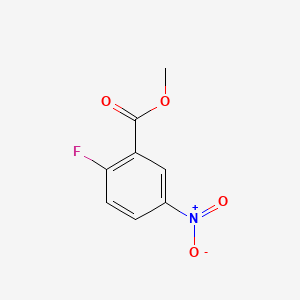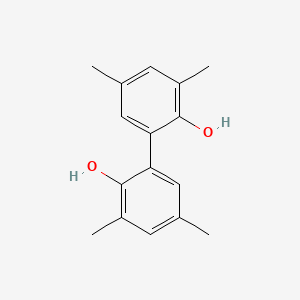
Methyl 5-benzoylfuran-2-carboxylate
概要
説明
“Methyl 5-benzoylfuran-2-carboxylate” is a chemical compound . It is also known as “5-Methyl-1-benzofuran-2-carboxylate” and "2-Furancarboxylic acid, 5-benzoyl-, methyl ester" .
Synthesis Analysis
The synthesis of benzofuran derivatives has been studied extensively . For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .
Molecular Structure Analysis
The molecular formula of “Methyl 5-benzoylfuran-2-carboxylate” is C13H10O4 . The average mass and monoisotopic mass are not specified in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-benzoylfuran-2-carboxylate” are not detailed in the search results .
科学的研究の応用
Renewable PET Synthesis
Methyl 5-benzoylfuran-2-carboxylate plays a role in the production of biobased terephthalic acid precursors. Its derivatives, such as methyl 4-(methoxymethyl)benzene carboxylate, are side products in the synthesis process involving Diels–Alder and dehydrative aromatization reactions. These reactions are catalyzed by silica molecular sieves like Zr-β and Sn-β, useful in creating renewable Polyethylene Terephthalate (PET) (Pacheco et al., 2015).
Compound Isolation from Pulicaria wightiana
In a study exploring Pulicaria wightiana, a plant species, compounds closely related to methyl 5-benzoylfuran-2-carboxylate were isolated. These include Methyl 5-formyl-1-benzofuran-6-carboxylate, which was identified along with other substances, indicating the compound's presence in natural sources (Venkateswarlu et al., 2008).
Synthesis of Modified Pyrethrins
A study on synthetic methods for accessible furan compounds mentioned 5-benzyl(3-furyl)carbinol, a component needed for modified pyrethrins. This synthesis involves several steps, starting from 4-bromofuran-2-carboxylic acid, suggesting the importance of methyl 5-benzoylfuran-2-carboxylate derivatives in creating modified pyrethrins (Belen’kii et al., 1978).
Synthesis of Antineoplastic and Antifilarial Agents
Research on methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which are structurally related to methyl 5-benzoylfuran-2-carboxylate, showed that these compounds exhibit significant growth inhibition in certain cells and possess in vivo antifilarial activity, highlighting their potential as antineoplastic and antifilarial agents (Ram et al., 1992).
Antimicrobial Activity
A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a compound closely related to methyl 5-benzoylfuran-2-carboxylate, demonstrated antimicrobial activity against various bacteria and yeasts, indicating its significance in antimicrobial research (Krawiecka et al., 2012).
Safety and Hazards
When handling “Methyl 5-benzoylfuran-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
methyl 5-benzoylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILYPAWPUAUFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444760 | |
| Record name | Methyl 5-benzoylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-benzoylfuran-2-carboxylate | |
CAS RN |
58972-21-7 | |
| Record name | Methyl 5-benzoylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzoyl-furan-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)








